Semi-beta-carotenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Semi-beta-carotenone is a carotenone compound arising from oxidative cleavage of the 5',6'-double bond. It has a role as a plant metabolite. It is a carotenone, an enone, a diketone and a methyl ketone.
Scientific Research Applications
FT-IR Spectroscopy and Carotenoids
Lóránd et al. (2002) explored the use of FT-IR spectroscopy for analyzing various carotenoids, including semi-beta-carotenon-epoxide. This method effectively identifies functional groups in carotenoids, which is useful for analyzing biologically significant carotenoids in small samples (Lóránd, Molnar, Deli, & Tóth, 2002).
Beta-carotene Metabolism
Barua and Olson (2000) studied the conversion of beta-carotene to retinoids in rats, noting the formation of beta-carotene derivatives like semi-beta-carotenone. Their research indicates that central cleavage is the major pathway for forming vitamin A from beta-carotene in healthy rats (Barua & Olson, 2000).
Antagonistic Effects on Retinoid Receptors
Eroglu et al. (2010, 2012) conducted studies revealing that beta-apo-13-carotenone, an eccentric cleavage product of beta-carotene, functions as an antagonist of retinoid X receptor alpha (RXRα) and affects RXRα signaling. This finding is important for understanding the biological functions of beta-carotene metabolites in mammals (Eroglu, Hruszkewycz, Curley, & Harrison, 2010); (Eroglu et al., 2012).
properties
Product Name |
Semi-beta-carotenone |
---|---|
Molecular Formula |
C40H56O2 |
Molecular Weight |
568.9 g/mol |
IUPAC Name |
(8E,10E,12E,14E,16E,18E,20E,22E,24E)-6,6,10,14,19,23-hexamethyl-25-(2,6,6-trimethylcyclohexen-1-yl)pentacosa-8,10,12,14,16,18,20,22,24-nonaene-2,7-dione |
InChI |
InChI=1S/C40H56O2/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38(42)40(9,10)30-16-24-36(6)41/h11-14,17-22,25-28H,15-16,23-24,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+ |
InChI Key |
PDBIWYOLPQXSTF-JLTXGRSLSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C(=O)C(C)(C)CCCC(=O)C)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)C(C)(C)CCCC(=O)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.